
2-Chloropyridine-3-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloropyridine-3-sulfinic acid is a chemical compound that belongs to the class of sulfinic acids It is derived from pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloropyridine-3-sulfinic acid can be synthesized through several methods. One common approach involves the diazotation of 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides
Another method involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is more suitable for the synthesis of unsubstituted and monosubstituted pyridine-3-sulfonic acids.
Industrial Production Methods
Industrial production of this compound often relies on optimized synthetic routes that ensure high yield and purity. The diazotation method is commonly used in industrial settings due to its efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloropyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is pyridine-3-sulfonic acid.
Reduction: The major products include pyridine-3-thiol and pyridine-3-sulfide.
Substitution: The products vary depending on the nucleophile used, resulting in various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloropyridine-3-sulfinic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloropyridine-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom can undergo substitution reactions, leading to the formation of different derivatives with distinct biological activities. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Another isomer of chloropyridine with similar applications in agrochemicals and pharmaceuticals.
4-Chloropyridine: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Uniqueness
2-Chloropyridine-3-sulfinic acid is unique due to the presence of both a sulfinic acid group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications. The sulfinic acid group enhances its nucleophilicity, while the chlorine atom provides a site for substitution reactions, allowing for the synthesis of a wide range of derivatives.
Eigenschaften
Molekularformel |
C5H4ClNO2S |
|---|---|
Molekulargewicht |
177.61 g/mol |
IUPAC-Name |
2-chloropyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-5-4(10(8)9)2-1-3-7-5/h1-3H,(H,8,9) |
InChI-Schlüssel |
BNNXZRWFNRHDGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


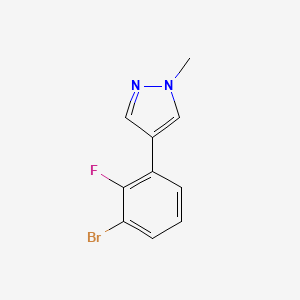
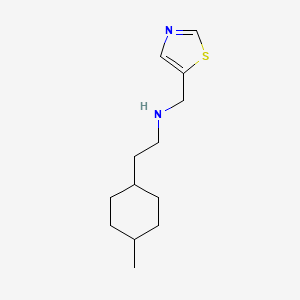
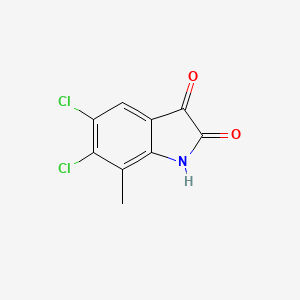

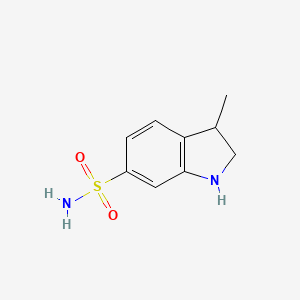
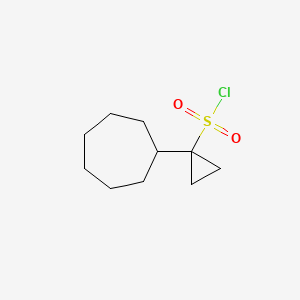



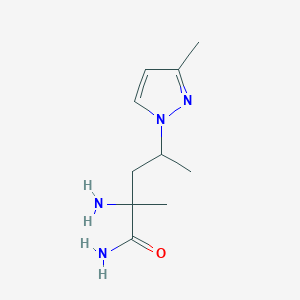

![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)


